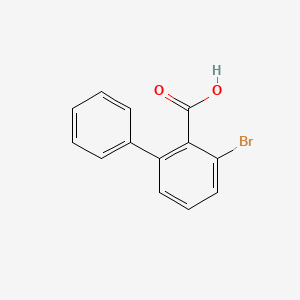![molecular formula C21H15ClN2O2S B3039062 (3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone CAS No. 956393-78-5](/img/structure/B3039062.png)
(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone
Overview
Description
(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone, also known as CPT-11, is a chemotherapeutic agent that is used in the treatment of a wide range of cancers. It is a prodrug of the active metabolite SN-38, which is an inhibitor of topoisomerase I. CPT-11 is currently approved for use in the treatment of colorectal cancer, but is also being studied for use in the treatment of other types of cancer.
Scientific Research Applications
Crystal Structure Analysis
The compound's structural characteristics have been determined using X-ray diffraction, highlighting its significance in crystallography and material science. This analysis is critical for understanding the compound's molecular geometry and electronic structure, which are fundamental for predicting its reactivity and interaction with other molecules (G. Sun et al., 2017).
Central Nervous System Effects
Research indicates that certain derivatives of this compound class exhibit central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. These findings suggest therapeutic potential, particularly in the treatment or management of neurological disorders (D. Butler, L. Wise, H. A. Dewald, 1984).
Antimicrobial Properties
Several studies have synthesized and evaluated derivatives of this compound, finding significant antimicrobial activity. These properties make it a candidate for the development of new antimicrobial agents, which is crucial given the growing concern over antibiotic resistance (Satyender Kumar et al., 2012).
Antibacterial Screening
Compounds related to (3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone have been synthesized and screened for antibacterial activities. This research contributes to the ongoing search for novel antibacterial agents to combat resistant strains of bacteria (V. P. Landage et al., 2019).
Anticancer Potential
Compounds with a similar structure have been studied for their potential anticancer properties. This research is fundamental in the development of new chemotherapeutic agents, offering hope for more effective and targeted cancer treatments (R. S. Gouhar, Eman M. Raafat, 2015).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to interact with various biological targets, such as enzymes, receptors, and proteins, influencing their function and leading to therapeutic effects .
Mode of Action
For instance, a molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to its target, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of protein function .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, such as inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways .
properties
IUPAC Name |
[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c22-16-9-7-15(8-10-16)14-26-19-5-2-1-4-17(19)18-11-12-24(23-18)21(25)20-6-3-13-27-20/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIHJZMQAGKWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC=CS3)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401144673 | |
| Record name | [3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1H-pyrazol-1-yl]-2-thienylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401144673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone | |
CAS RN |
956393-78-5 | |
| Record name | [3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1H-pyrazol-1-yl]-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956393-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1H-pyrazol-1-yl]-2-thienylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401144673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



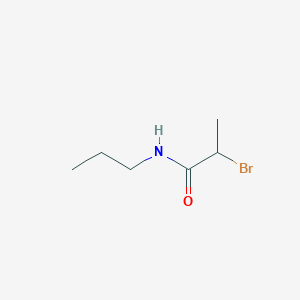
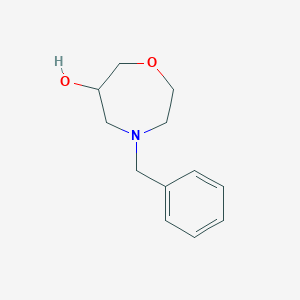
![Benzyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B3038982.png)
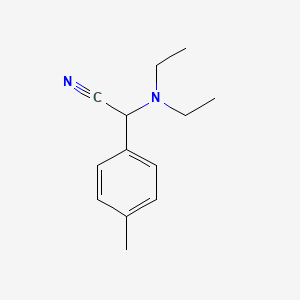

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3038987.png)
![(6aR,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-8(9H)-one](/img/structure/B3038988.png)
![(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide](/img/structure/B3038989.png)


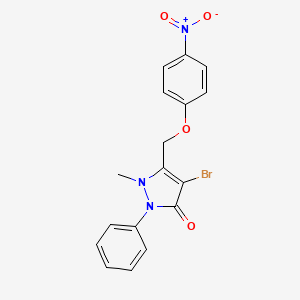
![4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038998.png)
![10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B3039000.png)
